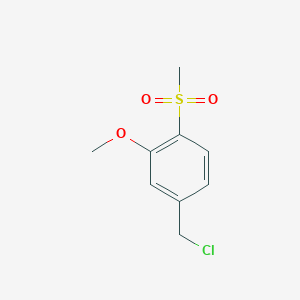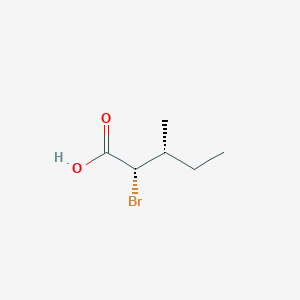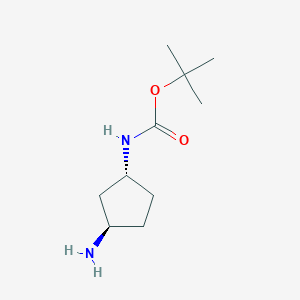![molecular formula C15H25NO4 B1524490 9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 1334148-47-8](/img/structure/B1524490.png)
9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid
Descripción general
Descripción
“9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid” is a chemical compound with the CAS number 1334148-47-8 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular formula of this compound is C15H25NO4 . The molecular weight is 283.37 . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC and more can be found in the documentation regarding this compound .Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point and storage conditions of this compound are not specified in the search results . For accurate results, it is recommended to refer to the product’s safety data sheet or contact the supplier directly.Aplicaciones Científicas De Investigación
Polymer Chemistry
The compound serves as a precursor for controlled ring-opening polymerization . This process leads to the creation of well-defined peptoid-based polyacids, which are valuable for constructing peptidomimetic supramolecular assemblies with stimuli-responsive properties . These assemblies have potential applications in creating smart materials that respond to environmental changes.
Drug Delivery Systems
Due to its structural mimicry of poly(glutamic acid), the derivative poly(N-(2-carboxyethyl) glycine) obtained from the compound can be used in drug delivery systems. The weak polyelectrolyte nature of this polymer allows for pH-responsive behavior , making it suitable for targeted drug release .
Molecular Dynamics Simulations
The compound is used in molecular dynamics simulations to analyze the formation of N-tert-butoxycarbonyl anhydride. These simulations help understand the thermodynamics of peptide bond formation, which is crucial for synthesizing biopolymers .
Supramolecular Chemistry
The carboxylic acid groups in the compound’s derivatives make them suitable for forming hydrogen bonds. This property is exploited in supramolecular chemistry to create self-assembling structures, which have applications in nanotechnology and materials science .
Propiedades
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.3.1]nonane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-12-9-5-4-6-10(12)8-11(7-9)13(17)18/h9-12H,4-8H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDCHKAYXVYYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCCC1CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



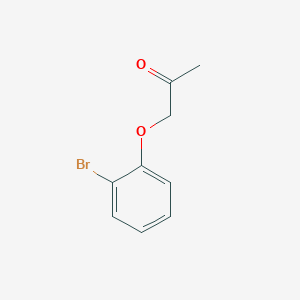
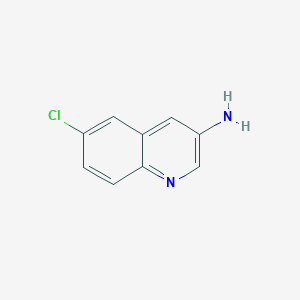
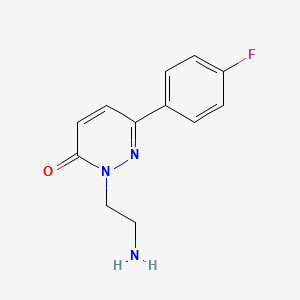

![N-[(3-butoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B1524415.png)
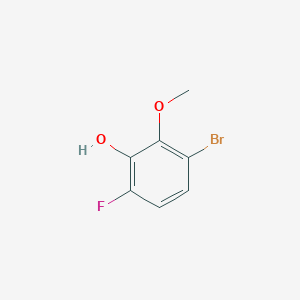

![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1524422.png)
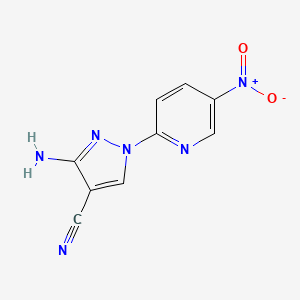
![4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1524425.png)
